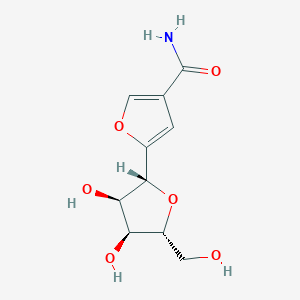

(R)-trichostatic acid

説明

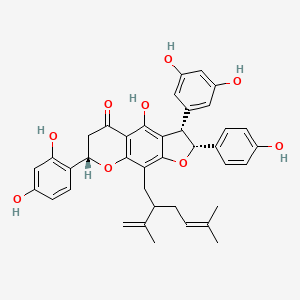

(R)-trichostatic acid is a trichostatic acid. It is an enantiomer of a (S)-trichostatic acid.

科学的研究の応用

Epigenetic Therapies and Histone Deacetylase Inhibition

(R)-trichostatic acid and (R)-trichostatin A (TSA) are compounds of interest in epigenetic therapies, particularly for their role as histone deacetylase inhibitors (HDACi). These substances have shown potential in treating a range of genetically based diseases. Despite their potential, the development of TSA and derivatives into small-molecule therapies faces challenges due to their low natural abundance and high costs. Efforts to synthesize trichostatic acid and TSA efficiently are ongoing, and various synthetic pathways have been developed (Cosner et al., 2013).

Structural Specificity and Biological Activity

Research has shown that the enantiomers of trichostatic acid, specifically (R)-trichostatin A and (S)-trichostatin A, differ significantly in their biological activities. Studies revealed that both enantiomers of trichostatic acid lack activity in assays for differentiation-inducing activity in leukemia cells and G2-arresting activity in normal rat fibroblast cells. This implies that the absolute configuration and the presence of the hydroxamate group in trichostatin A are crucial for its biological activity (Yoshida et al., 1990).

Synthesis and Analogues

Efficient synthesis strategies for rac-trichostatic acid and its analogues have been reported. These syntheses start from commercially available aldehydes and lead to trichostatin A (TSA). The methodology involves a two-component union through hydroboration followed by Suzuki-Miyaura coupling, enabling the synthesis of various analogues of trichostatic acid and TSA (Chatterjee et al., 2010).

Biosynthetic Pathway

The biosynthetic gene cluster for trichostatin A, including trichostatic acid, has been identified. This discovery has led to an understanding of the biosynthetic pathway of TSA, which involves transferring hydroxylamine from l-glutamic acid γ-monohydroxamate to trichostatic acid, forming the hydroxamic acid moiety of TSA. This pathway is critical for understanding the biosynthesis of other hydroxamic acid-containing natural products (Kudo et al., 2017).

Other Research Applications

- The synthesis of 4-methyldienoates using a vinylogous Horner-Wadsworth-Emmons reagent, applied in the synthesis of trichostatic acid, showcases its utility in organic chemistry (Markiewicz et al., 2010).

- The heterologous expression of the trichostatin gene cluster, including trichostatic acid, and the functional characterization of N-methyltransferase TsnB8 in the biosynthesis of trichostatins highlight the compound's significance in biochemical research (Liu et al., 2020).

作用機序

Target of Action

The primary targets of ®-trichostatic acid are Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a key role in gene expression regulation, cell cycle progression, and developmental events .

Mode of Action

®-trichostatic acid interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in acetylation of histone proteins, thereby influencing the structure of the chromatin and affecting gene expression . The exact molecular interactions between ®-trichostatic acid and HDACs are still under investigation.

Biochemical Pathways

The biochemical pathways affected by ®-trichostatic acid are primarily related to gene expression regulation. By inhibiting HDACs, ®-trichostatic acid affects the acetylation status of histones, which are proteins that help package DNA into a compact, organized structure. Changes in histone acetylation can alter the structure of the chromatin and thereby influence gene expression .

Pharmacokinetics

It is known that the bioavailability of similar compounds, such as ®-lipoic acid, is significantly influenced by the form in which they are administered . For instance, the sodium salt form of ®-lipoic acid has been shown to have greater bioavailability than the free acid form .

Result of Action

The result of ®-trichostatic acid’s action is a change in gene expression patterns within the cell due to the altered acetylation status of histones . This can have wide-ranging effects on cellular functions, depending on the specific genes that are upregulated or downregulated. The exact molecular and cellular effects of ®-trichostatic acid’s action are subject to ongoing research.

Action Environment

The action, efficacy, and stability of ®-trichostatic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of ®-trichostatic acid, potentially influencing its interaction with HDACs. Additionally, the presence of other molecules in the environment, such as binding proteins or competing inhibitors, could also affect the action of ®-trichostatic acid

特性

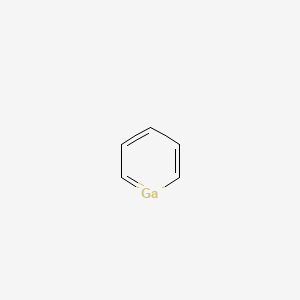

IUPAC Name |

7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxohepta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEITMNFEJHFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(4-{[2-(4-Aminocyclohexyl)-9-ethyl-9H-purin-6-YL]amino}phenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B1248715.png)

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B1248720.png)

![(2E,4E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohex-1-en-1-yl]-4,6-dimethyldeca-2,4-dienamide](/img/structure/B1248725.png)